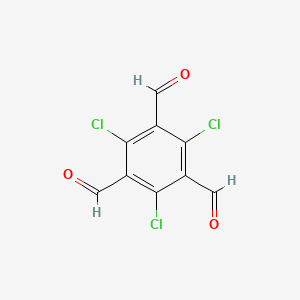

2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde

Description

Properties

IUPAC Name |

2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRPHYKMIOOUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1Cl)C=O)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde CAS 14222-98-1 properties

An In-depth Technical Guide to 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde

Introduction

2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde, identified by CAS number 14222-98-1, is a highly functionalized aromatic compound. Its structure is characterized by a central benzene ring symmetrically substituted with three chlorine atoms and three aldehyde (formyl) groups at alternating positions. This C3-symmetric arrangement makes it a valuable and versatile building block in the field of supramolecular chemistry and materials science.[1] The electron-withdrawing nature of both the chlorine and aldehyde substituents significantly influences the reactivity of the aromatic ring and the formyl groups. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role as a monomer in the synthesis of Covalent Organic Frameworks (COFs).

Physicochemical and Structural Properties

The fundamental properties of 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 14222-98-1 | [2][3][4] |

| Molecular Formula | C₉H₃Cl₃O₃ | [2][3][4] |

| Molecular Weight | 265.48 g/mol | [2][3] |

| IUPAC Name | 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde | [3] |

| Synonyms | 2,4,6-trichloro-1,3,5-benzenetricarbaldehyde | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2][4] |

| InChI | 1S/C9H3Cl3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h1-3H | [2][3] |

| InChIKey | QSRPHYKMIOOUIK-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C(=O)C1=C(C(=C(C(=C1Cl)C=O)Cl)C=O)Cl | [3] |

Molecular Structure

The planar and highly symmetric structure of 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde is a key determinant of its utility in constructing ordered polymeric materials.

Caption: General workflow for COF synthesis.

Spectroscopic Characterization (Predicted)

While specific spectral data is not widely published, the expected spectroscopic signatures can be predicted based on the molecule's structure.

| Technique | Expected Features |

| ¹H NMR | A single sharp singlet in the aldehyde region (δ 9-10 ppm) corresponding to the three chemically equivalent protons of the -CHO groups. |

| ¹³C NMR | Signals corresponding to the aldehyde carbonyl carbon (δ ~190 ppm), the aromatic carbons bonded to chlorine, and the aromatic carbons bonded to the aldehyde groups. |

| FT-IR (cm⁻¹) | Strong C=O stretching vibration for the aldehyde (~1700-1720 cm⁻¹). C-Cl stretching bands (~600-800 cm⁻¹). Aromatic C=C stretching bands (~1400-1600 cm⁻¹). |

| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight (265.48 g/mol ), exhibiting a characteristic isotopic pattern due to the presence of three chlorine atoms. |

Safety and Handling

2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde is a chemical that requires careful handling in a laboratory setting. The following hazard and precautionary statements are based on available safety data. [2]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

|---|---|---|---|

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

| Precautionary Statements | Code |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes. [5]* Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended. [2][4]

Conclusion

2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde is a pivotal precursor molecule in the bottom-up synthesis of advanced materials. Its trifunctional and highly symmetric nature, combined with the predictable reactivity of its aldehyde groups, makes it an ideal candidate for the construction of crystalline, porous Covalent Organic Frameworks. The continued exploration of this and similar building blocks will undoubtedly fuel further innovation in materials science, with potential impacts on catalysis, separations, and beyond.

References

-

Benchchem. 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde.

-

Sigma-Aldrich. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde.

-

PubChem. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

DTIC. An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde.

-

American Chemical Society. Synthesis of 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde for access to a novel hexa-substituted benzene species.

-

BLDpharm. 14222-98-1|2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde.

-

CD Bioparticles. 2,4,6-trichlor-1,3,5-trialdehyde-benzene.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Benchchem. 2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde.

-

CDH Fine Chemical. material safety data sheet sds/msds.

-

TCI Chemicals. SAFETY DATA SHEET.

-

Benchchem. A Technical Guide to 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

-

The Royal Society of Chemistry. Supporting Information.

-

PubMed. Cyanide-based Covalent Organic Frameworks for Enhanced Overall Photocatalytic Hydrogen Peroxide Production.

-

Supporting Information. β-ketoenamine-linked covalent organic framework as heterogeneous photocatalyst for synthesis of 2-arylbenzothiazoles by cyclization reaction.

-

Biocompare. 2,4,6-Trichloro-benzene-1,3,5-tricarbaldehyde from Aladdin Scientific.

-

Wiley Online Library. Covalent Organic Frameworks: Structures, Synthesis, and Applications.

-

Merck. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde | 14222-98-1.

Sources

- 1. 2,4,6-trichlor-1,3,5-trialdehyde-benzene - CD Bioparticles [cd-bioparticles.net]

- 2. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde | 14222-98-1 [sigmaaldrich.com]

- 3. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde | C9H3Cl3O3 | CID 44225672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 14222-98-1|2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde: A Strategic Guide to Structure, Synthesis, and Reactivity

[1]

Executive Summary: The Dual-Functional Electrophile[1]

2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde (CAS: 14222-98-1 ), often abbreviated as TCT or TCBTA , represents a specialized class of

For the research scientist, TCBTA offers a unique "orthogonal reactivity" profile:

-

** electrophilic Carbonyls:** Ready for reversible condensation (Schiff base formation) to construct Covalent Organic Frameworks (COFs).

-

Activated Halides: The three chlorine atoms are strongly activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the ortho/para formyl groups.

This guide details the synthesis, structural properties, and divergent reactivity pathways of TCBTA, providing a roadmap for its use in advanced materials and pharmaceutical intermediate synthesis.

Molecular Architecture & Electronic Properties[2]

Structural Geometry

The molecule exhibits perfect planar

-

Steric Crowding: The proximity of the large chlorine atoms (Van der Waals radius ~1.75 Å) to the carbonyl oxygens induces a "gear-like" interlocking mechanism in the solid state, often resulting in high melting points (>180°C) and low solubility in non-polar solvents.

-

Electronic Deficiency: The benzene ring is severely electron-poor.[1] The three formyl groups withdraw electron density via resonance (-M effect), while the three chlorine atoms withdraw via induction (-I effect).[1] This makes the ring highly susceptible to nucleophilic attack, a feature not present in the electron-rich hydroxy-analogues (Tp).[1]

Data Summary Table

| Property | Value / Description |

| IUPAC Name | 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde |

| CAS Number | 14222-98-1 |

| Formula | |

| Molecular Weight | 265.48 g/mol |

| Symmetry Point Group | |

| Melting Point | 185–186 °C |

| Solubility | Soluble in DMF, DMSO, THF; Insoluble in Water, Hexane |

| Key Reactivity | Imine Condensation (CHO), |

Synthetic Accessibility: Validated Protocol

The synthesis of TCBTA is non-trivial due to the difficulty of introducing three formyl groups onto a deactivated trichlorobenzene ring. The most robust literature method involves a two-step Friedel-Crafts alkylation followed by hydrolysis.[1]

Step 1: Exhaustive Chloromethylation

Reaction: 1,3,5-Trichlorobenzene

-

Reagents: 1,3,5-Trichlorobenzene,

(Lewis Acid), -

Conditions: Sealed tube or autoclave at 125°C for 72 hours.

-

Mechanism: The aluminum chloride generates a superelectrophilic carbocation from chloroform/DCM which attacks the benzene ring. The reaction is driven to completion to ensure all three positions are substituted.

Step 2: Hydrolysis to Trialdehyde

Reaction: Tris(dichloromethyl) intermediate

-

Reagents: Concentrated

(98%), -

Conditions: 125°C, overnight.[2]

-

Workup: Quench in ice water. The product precipitates as a solid.[2][3]

-

Purification: Recrystallization from ethanol or sublimation.

Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway from commercially available trichlorobenzene.

Reactivity Profile & Mechanism[1]

TCBTA acts as a "divergent node" in synthesis. You can selectively target the aldehyde groups or the chlorine atoms depending on the reaction conditions (pH and nucleophile type).

Path A: Carbonyl Condensation (COF Synthesis)

This is the primary application in materials science. TCBTA reacts with

-

Mechanism: Reversible acid-catalyzed dehydration.[1]

-

Advantage: Unlike the hydroxy-analogue (Tp) which forms irreversible keto-enamine linkages, TCBTA forms pure imine linkages.[1] This allows for higher crystallinity due to error-correction (reversibility) during framework growth.

-

Protocol Note: Use weak acid catalysts (Acetic acid) and solvothermal conditions (Dioxane/Mesitylene).

Path B: Nucleophilic Aromatic Substitution ( )

The electron-deficient ring activates the C-Cl bonds.[1]

-

Nucleophiles: Thiols (R-SH), Amines (R-

), Alkoxides (R- -

Mechanism: Meisenheimer complex formation stabilized by the para-formyl group.

-

Application: Post-synthetic modification of COFs or synthesis of functionalized dendrimers. For example, reacting TCBTA with p-dithiane-2,5-diol in the presence of triethylamine yields sulfur-rich networks.[1]

Reactivity Logic Map

Figure 2: Divergent reactivity pathways allowing access to COFs, functionalized monomers, and ligands.[1]

Applications in R&D

Covalent Organic Frameworks (COFs)

TCBTA is a critical linker for "Imine-linked COFs".[1] Because it lacks the hydroxyl groups of Tp, it does not undergo keto-enol tautomerization. This results in COFs that are:

-

Less chemically stable to acid hydrolysis than Tp-COFs (keto-enamine).[1]

-

More crystalline due to better reversibility during synthesis.

-

Tunable: The Cl atoms in the pore walls can be post-synthetically substituted to introduce catalytic sites (e.g., anchoring metal catalysts).

Pharmaceutical Intermediates

The molecule serves as a precursor for Nitrogen-Rich Heterocycles .[1] By reacting TCBTA with amidines or guanidines, researchers can synthesize complex fused ring systems used in:

-

Antiviral candidates: Triazine derivatives.

-

Energetic materials: Precursors to TATB analogues (though TATB itself is usually made via nitration, TCBTA provides a route to aldehyde-functionalized variants).[1]

Detailed Experimental Protocol

Protocol: Synthesis of TCBTA-Based Imine COF

A self-validating method for generating crystalline porous networks.[1]

-

Preparation: In a Pyrex tube (o.d. 10 mm), charge TCBTA (0.15 mmol) and 1,3,5-tris(4-aminophenyl)benzene (0.10 mmol).

-

Solvent System: Add a mixture of 1,4-dioxane (1.5 mL) and Mesitylene (1.5 mL). Rationale: Mesitylene acts as a pore regulator, while dioxane solubilizes the precursors.[1]

-

Catalyst: Add 0.3 mL of 6M aqueous Acetic Acid.

-

Degassing: Flash freeze the tube in liquid nitrogen, pump down to internal pressure < 100 mTorr, and thaw. Repeat 3 times (Freeze-Pump-Thaw) to remove oxygen which causes oxidative side reactions.[1]

-

Reaction: Flame seal the tube under vacuum. Heat at 120°C for 72 hours undisturbed.

-

Isolation: Filter the resulting precipitate. Wash exhaustively with THF and Acetone to remove unreacted monomers.

-

Activation: Supercritical

drying or vacuum drying at 100°C for 12 hours.

References

-

Synthesis of TCBTA: Holst, C., Schollmeyer, D., & Meier, H. (2023). "An efficient synthesis of Rubin's aldehyde and its precursor."[4] DTIC Technical Reports.

-

COF Applications: Zhang, Y., et al. (2021). "Benzotrifuran-based donor-acceptor covalent organic frameworks for enhanced photocatalytic hydrogen generation." Journal of Materials Chemistry A.

-

Reactivity (SnAr): BenchChem Technical Support. (2025). "Application Notes: 1,3,5-Trichloro-2,4,6-trinitrobenzene precursors." BenchChem Protocols.

-

General Properties: PubChem Database. "2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde (CID 44225672)."[1] [1]

2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde molecular weight and formula

Optimizing Halogenated Linkers for Advanced Covalent Organic Frameworks (COFs)

Executive Summary

In the domain of Reticular Chemistry, the precise engineering of pore environments dictates the efficacy of Covalent Organic Frameworks (COFs). 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde (TbTCA) represents a high-value, electron-deficient building block designed to introduce steric bulk and halogen-bonding capabilities into 2D and 3D networks. Unlike its hydrogenated counterpart (1,3,5-benzenetricarbaldehyde), TbTCA offers unique electronic modulation of the framework's band gap and enhanced hydrolytic stability due to the shielding effect of the chlorine substituents. This guide details the physicochemical specifications, synthetic pathways, and application logic for integrating TbTCA into next-generation porous materials.

Physicochemical Profile

The following data constitutes the baseline specifications for TbTCA. Researchers must verify these parameters prior to solvothermal synthesis to ensure stoichiometric precision.

| Parameter | Specification | Technical Notes |

| IUPAC Name | 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde | Core linker identity. |

| CAS Number | 14222-98-1 | Primary identifier for procurement. |

| Molecular Formula | C₉H₃Cl₃O₃ | Carbon (9), Hydrogen (3), Chlorine (3), Oxygen (3).[1][2][3][4][5][6] |

| Molecular Weight | 265.48 g/mol | Essential for molar ratio calculations in COF synthesis. |

| Appearance | Pale yellow to off-white solid | Color intensity may vary with purity/oxidation state. |

| Solubility | Soluble in THF, Dioxane, DMF, CHCl₃ | Low solubility in alcohols; insoluble in water. |

| Melting Point | >180 °C (Decomposes) | High thermal stability due to aryl-chloride interactions. |

| Polar Surface Area | ~51.2 Ų | Relevant for guest-host interaction modeling. |

Synthetic Architecture & Protocol

Synthesis of TbTCA requires navigating the electron-deficient nature of the benzene ring. The most robust pathway involves the oxidation of the trichlorinated mesitylene precursor.

Reaction Logic (Diagram)

The following workflow illustrates the conversion of 1,3,5-trichloro-2,4,6-trimethylbenzene to the target trialdehyde via chromium-based oxidation.

Figure 1: Step-wise oxidative synthesis of TbTCA from methylated precursors.

Detailed Protocol

Safety Warning: Chromium(VI) oxide (CrO₃) is a strong oxidizer and carcinogen. Perform all steps in a fume hood.

-

Precursor Preparation: Dissolve 10.0 mmol of 1,3,5-trichloro-2,4,6-trimethylbenzene in a mixture of acetic anhydride (Ac₂O) and glacial acetic acid (1:1 v/v).

-

Oxidation: Cool the solution to 0–5 °C. Slowly add concentrated sulfuric acid (catalytic amount), followed by the portion-wise addition of CrO₃ (6.0 equivalents). Maintain temperature below 10 °C to prevent ring cleavage.

-

Stirring: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will darken as the methyl groups are oxidized to gem-diacetates.

-

Quenching: Pour the reaction mixture into crushed ice/water (500 mL) to precipitate the intermediate. Filter the solid.[1]

-

Hydrolysis: Reflux the solid in a mixture of Ethanol/Water/H₂SO₄ (10:10:1) for 4 hours to hydrolyze the acetates into aldehyde groups.

-

Purification: Cool to precipitate the crude aldehyde. Recrystallize from chloroform or acetone/hexane to yield pure TbTCA.

Application Vector: COF Engineering

TbTCA is not merely a linker; it is a functional tool for Reticular Engineering . Its primary utility lies in the synthesis of Imine-linked COFs (e.g., reacting with 1,3,5-tris(4-aminophenyl)benzene).

Mechanistic Advantages

-

Steric Locking: The Chlorine atoms at the 2,4,6 positions create steric hindrance that forces the phenyl rings of the amine partner to rotate, often locking the COF into a specific conformation (e.g., favoring eclipsed stacking over staggered).

-

Electronic Tuning: The electron-withdrawing nature of the Cl atoms lowers the LUMO energy of the framework, making TbTCA-based COFs excellent candidates for photocatalysis and sensing of electron-rich analytes.

COF Assembly Pathway

Figure 2: Reticular assembly logic for TbTCA-based Covalent Organic Frameworks.

Characterization & Validation

To ensure the integrity of the synthesized TbTCA before COF construction, use the following validation markers:

-

¹H NMR (CDCl₃, 400 MHz): Look for a distinct singlet at δ ~10.4 ppm (Aldehyde -CHO). Crucially, there should be no aromatic protons (the ring is fully substituted). Any signal in the aromatic region (δ 7.0–8.0) indicates incomplete chlorination or impurities.

-

FT-IR Spectroscopy:

-

Strong band at ~1690–1710 cm⁻¹ (C=O stretching).

-

Distinct bands at ~800–850 cm⁻¹ (C-Cl stretching).

-

-

Mass Spectrometry: High-resolution MS should show the parent ion peak [M+] at 263.9 (for ³⁵Cl isotope dominant species) with a characteristic isotope pattern (9:6:1 ratio for Cl₃).

References

-

Sigma-Aldrich. (2024). 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde Product Specification. Link

-

Feng, X., et al. (2012). "Covalent Organic Frameworks." Chemical Society Reviews, 41(18), 6010-6022. (Context on aldehyde linkers in COFs). Link

-

PubChem. (2024). Compound Summary: 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde.[2][5][6][7] National Library of Medicine. Link

-

Waller, P. J., et al. (2015). "Chemistry of Covalent Organic Frameworks." Accounts of Chemical Research, 48(12), 3053–3063. Link

-

Chong, J. H., et al. (2017). "Stability of Covalent Organic Frameworks." Journal of the American Chemical Society.[3] (Discussion on halogenated linker stability). Link

Sources

- 1. rsc.org [rsc.org]

- 2. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde | C9H3Cl3O3 | CID 44225672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Synthesis of 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde for access to a novel hexa-substituted benzene species - American Chemical Society [acs.digitellinc.com]

- 5. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde | 14222-98-1 [sigmaaldrich.com]

- 6. biocompare.com [biocompare.com]

- 7. 14222-98-1|2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde

Abstract

This comprehensive guide provides detailed protocols for the nucleophilic aromatic substitution (SNAr) of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde. This highly functionalized aromatic scaffold is a valuable building block in supramolecular chemistry and materials science, particularly for the synthesis of Covalent Organic Frameworks (COFs). The protocols outlined herein are tailored for researchers, scientists, and drug development professionals, offering step-by-step methodologies for the substitution of the chloro groups with a variety of nucleophiles, including amines, thiols, and alkoxides. This document emphasizes the underlying chemical principles, provides guidance on reaction optimization, and details methods for the characterization of the resulting functionalized products.

Introduction: The Significance of Functionalized Benzene-1,3,5-tricarbaldehydes

Symmetrically substituted benzene rings bearing multiple functional groups are crucial as rigid building blocks in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs)[1]. The precise spatial arrangement of reactive sites on these molecular scaffolds allows for the construction of highly ordered, porous materials with applications in gas storage, catalysis, and sensing. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde is a key precursor that, through nucleophilic aromatic substitution (SNAr), can be transformed into a diverse array of functionalized monomers.

The SNAr reaction is a powerful tool for the modification of aromatic rings, particularly those activated by electron-withdrawing groups. In the case of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde, the three aldehyde moieties strongly activate the benzene ring towards nucleophilic attack, facilitating the displacement of the chloride leaving groups. This process proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

This application note will provide detailed, field-proven protocols for the SNAr of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde with a range of nucleophiles, enabling the synthesis of novel, highly functionalized building blocks for advanced material synthesis.

Characterization of 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde

A thorough characterization of the starting material is crucial for the successful execution of any synthetic protocol.

| Property | Value | Source |

| CAS Number | 14222-98-1 | [2] |

| Molecular Formula | C₉H₃Cl₃O₃ | [3] |

| Molecular Weight | 265.48 g/mol | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | Inert atmosphere, 2-8°C |

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

-

2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde: This compound is harmful if swallowed and causes skin and eye irritation. Avoid inhalation of dust.

-

Solvents: Many of the solvents used in these protocols (e.g., DMSO, DMF) are flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

-

Bases: The bases used in these protocols (e.g., potassium carbonate, sodium hydride) are corrosive or reactive. Handle with care and avoid contact with skin and eyes.

General Workflow for Nucleophilic Aromatic Substitution

The following diagram illustrates the general workflow for the SNAr of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde.

Caption: General workflow for the SNAr of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde.

Experimental Protocols

The following protocols are designed to be a starting point for the SNAr of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific nucleophiles.

Protocol for Substitution with Amine Nucleophiles

This protocol is adapted from the successful synthesis of 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde from its bromo-analogue[1].

Materials:

-

2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde

-

Amine nucleophile (e.g., primary or secondary amine)

-

Potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde (1.0 eq).

-

Add anhydrous DMSO to dissolve the starting material.

-

Add the amine nucleophile (3.3 - 4.5 eq) to the solution.

-

Add potassium carbonate (3.0 - 5.0 eq) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will depend on the nucleophilicity and steric bulk of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into deionized water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization.

Expected Characterization of 2,4,6-Triaminobenzene-1,3,5-tricarbaldehyde:

-

¹H NMR (DMSO-d₆): A significant upfield shift of the aldehyde proton signal is expected compared to the starting material. For the fully substituted product, a singlet for the aldehyde protons and a broad singlet for the amine protons would be anticipated. For example, the aldehyde proton of 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde appears at 9.94 ppm, with the amine protons appearing as an exchangeable peak around 8.98 ppm[1].

-

¹³C NMR (DMSO-d₆): The appearance of a signal for the carbon-nitrogen bond and the disappearance of the carbon-chlorine bond signal will confirm the substitution. For 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde, the aryl carbon-nitrogen signal appears at 160.60 ppm[1].

Protocol for Substitution with Thiol Nucleophiles

This protocol is based on general procedures for SNAr reactions with thiols.

Materials:

-

2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde

-

Thiol nucleophile

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

If using NaH: To a flame-dried round-bottom flask under an inert atmosphere, add NaH (3.3 eq).

-

Add anhydrous THF and cool the suspension to 0°C.

-

Slowly add a solution of the thiol (3.0 eq) in anhydrous THF.

-

Stir the mixture at 0°C for 30 minutes to form the thiolate.

-

Add a solution of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde (1.0 eq) in anhydrous THF.

-

If using K₂CO₃: To a round-bottom flask, add 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde (1.0 eq), the thiol (3.3 eq), and K₂CO₃ (4.0 eq) in DMF.

-

Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl (especially if NaH was used).

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the product by column chromatography.

Protocol for Substitution with Alkoxide Nucleophiles

This protocol is based on general procedures for SNAr reactions with alkoxides.

Materials:

-

2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde

-

Alcohol or phenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (3.3 eq) to anhydrous THF.

-

At 0°C, add NaH (3.3 eq) or KOtBu (3.3 eq) portion-wise.

-

Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

-

Add a solution of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde (1.0 eq) in anhydrous THF.

-

Heat the reaction to 50-80°C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the product by column chromatography.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Insufficiently activated aromatic ring (unlikely for this substrate). | Increase reaction temperature and/or time. |

| Poor nucleophile. | Use a stronger base to generate a more potent nucleophile (e.g., NaH instead of K₂CO₃ for thiols/alcohols). | |

| Steric hindrance from the nucleophile. | Increase reaction temperature and/or use a less sterically hindered nucleophile if possible. | |

| Formation of multiple products | Incomplete substitution. | Increase the equivalents of the nucleophile and base, and prolong the reaction time. |

| Side reactions of the aldehyde groups. | Ensure anhydrous conditions, as water can participate in side reactions. Protect the aldehyde groups if necessary, although this adds synthetic steps. | |

| Difficulty in product isolation/purification | Product is highly polar. | Use a more polar eluent system for column chromatography. Consider reverse-phase chromatography. |

| Product is insoluble. | Attempt to precipitate the product from the reaction mixture by adding a non-solvent. |

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of a variety of functionalized benzene-1,3,5-tricarbaldehyde derivatives through nucleophilic aromatic substitution. The high degree of activation provided by the three aldehyde groups makes 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde an excellent substrate for these transformations. By carefully selecting the nucleophile, base, and reaction conditions, researchers can access a wide range of novel building blocks for the development of advanced materials and functional molecules.

References

- McLeod, D. C., Lachmayr, K. K., Lambeth, R. H., Switek, A., Murphy, A., Pesce-Rodriguez, R. A., & Lustig, S. R. (2023). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde.

- Supporting Information for β-ketoenamine-linked covalent organic framework as heterogeneous photocatalyst for synthesis of 2-arylbenzothiazoles by cyclization reaction. Royal Society of Chemistry.

-

PubChem. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde. Retrieved March 7, 2024, from [Link]

Sources

Application Note: 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde as a Graphimine Precursor

[1][2]

Executive Summary & Scientific Rationale

Graphimine represents a class of two-dimensional polymers characterized by a rigid, triangular pore topology and high charge-carrier mobility, structurally analogous to Graphdiyne but linked via imine (

2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde (Cl-TCA) is identified as a superior precursor for this application due to its unique electronic structure. Unlike its bromo- or hydrogen-substituted analogs, Cl-TCA possesses three highly electrophilic chlorine sites activated by three ortho/para-aldehyde electron-withdrawing groups (EWGs).[1] This enables facile Nucleophilic Aromatic Substitution (

Key Advantages of Cl-TCA:

-

Dual-Reactivity: Contains electrophilic sites (Cl) for substitution and electrophilic sites (CHO) for condensation.[1]

-

Activation: The

bonds are activated by the ortho-formyl groups, eliminating the need for expensive Pd-catalysis (Buchwald-Hartwig) often required for bromo-analogs.[1] -

Structural Fidelity: The rigid benzene core preserves the triangular lattice geometry essential for Graphimine's electronic band structure.

Chemical Pathway & Mechanism[3]

The utilization of Cl-TCA follows two primary distinct pathways:

-

Pathway A (The "Graphimine" Route): Conversion of Cl-TCA into an

monomer (3-CHO, 3-NH -

Pathway B (The Hetero-Coupling Route): Direct reaction with tri-functional amines or linkers to form Graphimine-analogous COFs (e.g., TCDA-COFs).[1]

Mechanistic Diagram (DOT)

Caption: Synthesis pathways from Cl-TCA to Graphimine. Pathway A (Top) yields the intrinsic A3B3 lattice; Pathway B (Bottom) yields analogous COFs.[1]

Experimental Protocols

Protocol A: Synthesis of the Graphimine Monomer (A3B3 Precursor)

Objective: To convert the 3 Cl groups of Cl-TCA into protected amine groups, creating a monomer capable of self-polymerization.[1]

Materials:

-

Cl-TCA (2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde)[1][2][3][4]

-

Benzophenone Imine (Ph

C=NH)[1] -

Cesium Carbonate (Cs

CO -

Solvent: Anhydrous DMF or DMSO[1]

-

Atmosphere: Argon/Nitrogen[1]

Procedure:

-

Preparation: In a flame-dried Schlenk flask, dissolve Cl-TCA (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Reagent Addition: Add Benzophenone Imine (3.5 eq) and Cs

CO -

Reaction: Heat the mixture to 80°C for 12 hours. The electron-deficient ring facilitates

of the chloride by the imine nitrogen.[1]-

Validation: Monitor via TLC or LC-MS.[1] The disappearance of the isotopic Cl pattern indicates completion.

-

-

Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/DCM to obtain 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde .

Protocol B: Polymerization to Graphimine

Objective: Acid-catalyzed transimination to form the 2D network.[1]

Materials:

-

Protected Monomer (from Protocol A)

-

Catalyst: Aqueous Acetic Acid (6M) or Sc(OTf)

[1] -

Solvent: Mesitylene/Dioxane (1:1 v/v)[5]

Procedure:

-

Loading: Charge a Pyrex ampoule with the Protected Monomer (20 mg) and solvent mixture (2 mL).

-

Catalysis: Add 0.1 mL of 6M Acetic Acid.

-

Degassing: Flash freeze in liquid nitrogen, pump down to internal pressure < 100 mTorr, and flame seal.

-

Solvothermal Synthesis: Place in an oven at 120°C for 72 hours.

-

Isolation: Collect the resulting film/powder by filtration. Wash extensively with THF and Acetone to remove the benzophenone byproduct.

-

Activation: Supercritical CO

drying is recommended to preserve pore structure.[1]

Characterization & Validation Standards

To ensure the synthesized material is true Graphimine (and not an amorphous polymer), the following data standards must be met:

| Technique | Expected Signature | Interpretation |

| PXRD | Sharp peaks at low 2 | Indicates long-range 2D crystalline order (Hexagonal/Triangular lattice).[1] |

| FT-IR | C=N stretch @ ~1620 cm | Confirms complete conversion of aldehyde/amine to imine linkages. |

| Single dominant aromatic signal & Imine carbon (~155-160 ppm) | Verifies chemical symmetry and lack of defects.[1] | |

| BET Surface Area | Isotherm Type IV; SA > 600 m | Confirms permanent porosity and mesoporous structure.[1] |

Safety & Handling (E-E-A-T)

-

Cl-TCA Toxicity: Chlorinated aromatic aldehydes are potential skin sensitizers and lachrymators.[1] Handle in a fume hood.

-

Reaction Pressure: Solvothermal synthesis in sealed ampoules generates pressure.[1] Use appropriate blast shields.[1]

-

Storage: Cl-TCA should be stored under inert gas at 2-8°C to prevent oxidation of the aldehyde groups to carboxylic acids, which terminates polymerization.[1]

References

-

Synthesis of Graphimine Precursors : Wetzel, E., et al. "Synthesis of a Novel Hexa-functional Monomer for 2D Polymers."[1] Defense Technical Information Center (DTIC), 2023.

-

Graphimine Theoretical Framework : Lustig, S. "2 Dimensional Polymers & Graphimine Research." Northeastern University College of Engineering.

-

Cl-TCA Synthesis & Reactivity : "Synthesis of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde for Photocatalytic COFs." University of Liverpool Repository.

-

TCDA-COF Applications : "Benzotrifuran-based donor-acceptor covalent organic frameworks." Royal Society of Chemistry (RSC).

-

Patent on Hexavalent Monomers : "Hexavalent substituted benzenes for Graphimine synthesis." WO2023177498A2.[1]

Sources

- 1. 2,4,6-三氯-1,3,5-苯三甲醛 - CAS号 14222-98-1 - 摩熵化学 [molaid.com]

- 2. rsc.org [rsc.org]

- 3. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde | C9H3Cl3O3 | CID 44225672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde | 918342-68-4 | Benchchem [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

Synthesis of Nitrogen-Rich 2D Covalent Organic Frameworks: An Application Note and Protocol for Researchers

Abstract

Nitrogen-rich two-dimensional covalent organic frameworks (2D COFs) represent a frontier class of crystalline porous polymers with vast potential in catalysis, gas separation, energy storage, and importantly, in biomedical applications such as drug delivery.[1][2][3] Their high nitrogen content imparts unique electronic properties, enhances stability, and provides active sites for functionalization and therapeutic loading.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of these promising materials. It delves into the fundamental design principles, offers a detailed, field-proven protocol for the synthesis of a representative imine-linked 2D COF, and discusses critical characterization techniques and potential applications. The causality behind experimental choices is explained to empower researchers with the knowledge to adapt and innovate.

Introduction: The Significance of Nitrogen-Rich 2D COFs

Covalent organic frameworks are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds.[3] Their two-dimensional counterparts consist of stacked layers of covalently bonded sheets. The incorporation of a high density of nitrogen atoms into the framework offers several advantages:

-

Enhanced Stability: Nitrogen-containing linkages, such as imines and triazines, can exhibit remarkable thermal and chemical stability.[6][7]

-

Tunable Electronic Properties: The presence of nitrogen atoms modifies the electronic landscape of the COF, influencing its conductivity and photophysical properties.[4]

-

Active Sites for Catalysis and Sensing: The lone pair of electrons on nitrogen atoms can act as Lewis basic sites, making these materials promising for catalysis and chemical sensing.[4][8]

-

Biocompatibility and Drug Delivery: The organic nature of COFs, coupled with their high porosity and the potential for surface functionalization, makes them attractive candidates for drug delivery systems.[9][10] The nitrogen atoms can participate in hydrogen bonding and other interactions with drug molecules, facilitating high loading capacities and controlled release.[11]

Design Principles and Synthetic Strategies

The synthesis of a 2D COF with desired properties hinges on the judicious selection of molecular building blocks and the reaction conditions that promote crystalline growth.

2.1. Monomer Selection:

The formation of a 2D network requires the use of monomers with appropriate symmetry. For example, the combination of a C3-symmetric monomer with a C2-symmetric linker typically results in a hexagonal porous framework.[1]

-

Nitrogen-Rich Monomers: To synthesize nitrogen-rich COFs, at least one of the building blocks must contain a high proportion of nitrogen. Common examples include:

-

Triazine-based monomers: Melamine and 1,3,5-tris(4-aminophenyl)triazine (TAPT) are frequently used C3-symmetric building blocks.[1][12]

-

Pyridine- and Pyrazine-containing monomers: These introduce nitrogen atoms directly into the aromatic backbone.[13]

-

Amine- and Hydrazine-based linkers: These provide the nitrogen atoms for the linking chemistry.

-

2.2. Linkage Chemistry:

The choice of linkage is crucial as it determines the stability and functionality of the resulting COF. For nitrogen-rich COFs, common linkages include:

-

Imine Linkage: Formed by the condensation of an amine and an aldehyde, this is one of the most widely used linkages due to the reversibility of its formation, which allows for error correction and the growth of crystalline materials.[7][14]

-

Hydrazone Linkage: Formed from the reaction of a hydrazine and an aldehyde, these linkages also offer reversibility.[15][16][17][18]

-

Triazine Linkage: These are often formed through the cyclotrimerization of nitrile-containing monomers under ionothermal or superacid-catalyzed conditions.[12][19][20]

-

β-Ketoenamine Linkage: This linkage provides high stability and is formed from the reaction of an amine with a β-ketoaldehyde.[14]

2.3. Synthetic Conditions:

The synthesis of crystalline COFs typically requires conditions that allow for reversible bond formation, enabling the system to self-correct and form a thermodynamically stable, ordered framework.

-

Solvothermal Synthesis: This is the most common method, where the reaction is carried out in a sealed vessel at elevated temperatures (typically 120-200 °C).[11][21] The choice of solvent is critical and often involves a mixture of a polar and a non-polar solvent to control the solubility of the monomers and the growing framework.

-

Catalyst: An acid or base catalyst is often employed to facilitate the reversible linkage formation. Acetic acid is a common choice for imine-based COFs.[11][14]

Experimental Protocol: Synthesis of a Triazine-Based Imine-Linked 2D COF (TAPT-TFPB COF)

This protocol details the synthesis of a representative nitrogen-rich 2D COF from 1,3,5-tris(4-aminophenyl)triazine (TAPT) and 1,3,5-triformylphloroglucinol (TFPB).

3.1. Materials and Equipment:

| Material/Equipment | Specifications |

| 1,3,5-Tris(4-aminophenyl)triazine (TAPT) | >98% purity |

| 1,3,5-Triformylphloroglucinol (TFPB) | >98% purity |

| 1,4-Dioxane | Anhydrous, >99.8% |

| Mesitylene | Anhydrous, >99% |

| Acetic Acid | 6 M aqueous solution |

| Pyrex tube | Heavy-walled, with screw cap |

| Oven | Capable of maintaining 120 °C |

| Centrifuge | |

| Schlenk line or glovebox | For inert atmosphere |

| Sonicator |

3.2. Synthesis Workflow:

Caption: Workflow for the solvothermal synthesis of a triazine-based 2D COF.

3.3. Step-by-Step Procedure:

-

Preparation of Reagents: In a Pyrex tube, add 1,3,5-tris(4-aminophenyl)triazine (TAPT, 35.3 mg, 0.1 mmol) and 1,3,5-triformylphloroglucinol (TFPB, 21.0 mg, 0.1 mmol).

-

Addition of Solvents and Catalyst: To the tube, add 1.0 mL of 1,4-dioxane, 1.0 mL of mesitylene, and 0.3 mL of 6 M aqueous acetic acid.

-

Degassing: Sonicate the mixture for 10 minutes to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

-

Reaction: Seal the tube under vacuum and place it in an oven at 120 °C for 72 hours. A yellow precipitate should form during this time.

-

Work-up and Purification:

-

After 72 hours, remove the tube from the oven and allow it to cool to room temperature.

-

Collect the solid product by centrifugation (8000 rpm, 10 min).

-

Wash the precipitate repeatedly with anhydrous tetrahydrofuran (THF) and anhydrous acetone to remove any unreacted monomers and catalyst. This is typically done by resuspending the solid in the solvent, centrifuging, and decanting the supernatant. Repeat this process at least three times with each solvent.

-

-

Drying: Dry the purified COF powder under vacuum at 80 °C overnight.

Characterization

A suite of analytical techniques is required to confirm the successful synthesis of the COF and to characterize its properties.

4.1. Structural Characterization:

| Technique | Purpose | Expected Outcome |

| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and determine the crystal structure. | A diffraction pattern with distinct peaks corresponding to the expected crystal lattice. Pawley or Rietveld refinement can be used to determine the unit cell parameters and stacking mode (e.g., AA or AB stacking). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the imine linkage. | Disappearance of the N-H stretching bands from the amine monomer and the C=O stretching band from the aldehyde monomer, and the appearance of a new C=N stretching band around 1620 cm⁻¹. |

| Solid-State ¹³C NMR Spectroscopy | To provide further evidence of the framework structure. | A peak corresponding to the imine carbon should be observed around 158 ppm. |

4.2. Porosity and Surface Area Analysis:

| Technique | Purpose | Expected Outcome |

| Nitrogen Adsorption-Desorption Isotherms (at 77 K) | To determine the specific surface area (BET), pore volume, and pore size distribution. | A Type I or Type IV isotherm, indicative of a microporous or mesoporous material, respectively. A high BET surface area (typically > 500 m²/g) is expected. |

4.3. Morphological and Thermal Characterization:

| Technique | Purpose | Expected Outcome |

| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the COF. | Images showing the particulate or aggregated nature of the COF powder. High-resolution TEM may reveal the layered structure.[6] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the COF. | A TGA curve showing high thermal stability, with decomposition typically occurring above 300-400 °C in an inert atmosphere. |

Applications in Drug Development

The unique properties of nitrogen-rich 2D COFs make them highly promising for various applications in drug development.

-

Drug Delivery Vehicles: Their high porosity and surface area allow for the encapsulation of therapeutic agents.[9][10][22] The nitrogen-rich framework can interact with drug molecules through hydrogen bonding and other non-covalent interactions, leading to high drug loading and controlled release profiles.[11]

-

Targeted Drug Delivery: The surface of COFs can be functionalized with targeting ligands to direct the drug-loaded framework to specific cells or tissues.

-

Stimuli-Responsive Release: By incorporating stimuli-responsive linkages or functional groups, drug release can be triggered by changes in pH, temperature, or light.[9][10]

Conclusion and Outlook

The synthesis of nitrogen-rich 2D COFs offers a versatile platform for the development of advanced materials with tailored properties. The protocol provided herein serves as a robust starting point for researchers entering this exciting field. As our understanding of the structure-property relationships in these materials deepens, we can expect to see the emergence of even more sophisticated COF architectures with enhanced performance in drug delivery, catalysis, and beyond. The continued development of new synthetic methodologies, including more sustainable and scalable approaches, will be crucial for translating the potential of these materials from the laboratory to real-world applications.[23]

References

- Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties. Biomaterials Science (RSC Publishing).

- Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2. Angewandte Chemie International Edition.

- Nanoscale porous organic polymers for drug delivery and advanced cancer theranostics. Chemical Society Reviews.

- Porous organic polymers for drug delivery: Hierarchical pore structures, variable morphologies, and biological properties. ResearchGate.

- Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release. PMC.

- Porous Organic Materials. CD Bioparticles.

- An Imine-Based Two-Dimensional Covalent Organic Framework for Gemcitabine Delivery. MDPI.

- Tuning the Structure and Properties of Nitrogen-rich Covalent Organic Frameworks by Molecular Design and Solid State Reactions. Ludwig-Maximilians-Universität München.

- Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. RSC Publishing.

- Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. ResearchGate.

- Construction of Novel Nitrogen-Rich Covalent Organic Frameworks for Highly Efficient La(Iii) Adsorption. SSRN.

- Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. ACS Central Science.

- (a) Synthesis of 2D imine-linked COF-N and COF-NN. (b) Structures of... ResearchGate.

- Advances in the Synthesis of Covalent Triazine Frameworks. PMC.

- Postsynthetic Transformation of Imine- into Nitrone-Linked Covalent Organic Frameworks for Atmospheric Water Harvesting at Decreased Humidity. PMC.

- Imine and imine-derived linkages in two-dimensional covalent organic frameworks. DR-NTU.

- Isostructural β-ketoenamine and Imine-based COFs: Emission, Sensing and Catalysis. Nanomater.

- Facile Synthesis of Aryl-Triazine Linked Two-Dimensional Covalent Organic Frameworks via “Two-in-One” Strategy for Phenolic Compounds Adsorption. ResearchGate.

- Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. PMC.

- Deciphering Nitrogen-rich Covalent Organic Framework Onion Structure at the Atomic. eScholarship.org.

- Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. RSC Publishing.

- Solvothermal synthesis of hierarchically nanoporous organic polymers with tunable nitrogen functionality for highly selective capture of CO2. Journal of Materials Chemistry A (RSC Publishing).

- Schematics of triazine‐based conductive 2D‐COFs. a) Two different... ResearchGate.

- A Nitrogen-Rich Nanoporous Ionic Covalent Organic Framework as Iodine Adsorbent in Gaseous and Aqueous Environments. ACS Applied Nano Materials.

- a) Synthetic route for hydrazide‐linked COFs and b–d) the synthesis of... ResearchGate.

- Advances in the Synthesis of Covalent Triazine Frameworks. ACS Omega.

- Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. UC Berkeley.

- A Nitrogen-Rich 2D sp2 Carbon-Linked Conjugated Polymer Framework as a High-Performance Cathode for Lithium-ion. NTU > IRep.

- Protonation of Nitrogen-Containing Covalent Organic Frameworks for Enhanced Catalysis. Chemistry – A European Journal.

- Hydrazone-Based Covalent Organic Frameworks for Lewis Acid Catalysis. The Royal Society of Chemistry.

- Recent advances in green synthesis of porous organic frameworks. OAE Publishing Inc..

- On-Surface Synthesis and Applications of 2D Covalent Organic Framework Nanosheets. MDPI.

- Novel, unique covalent organic framework for use in drug delivery and clean energy. Tokyo University of Science.

- Ultrafine Rh nanoparticles confined by nitrogen-rich covalent organic frameworks for methanolysis of ammonia borane. Inorganic Chemistry Frontiers (RSC Publishing).

- Nitrogen-Rich Triazine-Based Covalent Organic Frameworks as Efficient Visible Light Photocatalysts for Hydrogen Peroxide Production. MDPI.

Sources

- 1. Nitrogen-rich covalent organic frameworks: a promising class of sensory materials - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00506E [pubs.rsc.org]

- 2. Nitrogen-rich covalent organic frameworks: a promising class of sensory materials - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. miragenews.com [miragenews.com]

- 4. researchgate.net [researchgate.net]

- 5. Ultrafine Rh nanoparticles confined by nitrogen-rich covalent organic frameworks for methanolysis of ammonia borane - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. Protonation of Nitrogen-Containing Covalent Organic Frameworks for Enhanced Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 10. Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Advances in the Synthesis of Covalent Triazine Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nanomater.es [nanomater.es]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Solvothermal synthesis of hierarchically nanoporous organic polymers with tunable nitrogen functionality for highly selective capture of CO2 - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 22. Porous Organic Materials - CD Bioparticles [cd-bioparticles.net]

- 23. oaepublish.com [oaepublish.com]

Preparation of C₃-Symmetric Amine Monomers for Covalent Organic Framework Construction: An Application Note and Protocol

Introduction

Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with vast potential in gas storage and separation, catalysis, and optoelectronics. The rational design and synthesis of COFs with desired properties are critically dependent on the geometry and functionality of the constituent building blocks. Among these, C₃-symmetric amine monomers are fundamental for the construction of two-dimensional (2D) COFs with hexagonal pore structures. Their threefold symmetry dictates the formation of extended, ordered networks when condensed with complementary linear or triangular linkers.

This comprehensive guide provides detailed, field-proven protocols for the synthesis, purification, and characterization of two widely utilized C₃-symmetric amine monomers: 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) . The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high purity of the final products, which is paramount for achieving highly crystalline COF materials.

Part 1: Synthesis of 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

The synthesis of TAPB is a two-step process that begins with the preparation of the nitro-analogue, 1,3,5-tris(4-nitrophenyl)benzene (TNPB), followed by its catalytic reduction to the desired triamine.

Workflow for TAPB Synthesis

Figure 1: Synthetic workflow for the preparation of 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Experimental Protocols

Protocol 1.1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB)

This protocol is adapted from established literature procedures for the self-condensation of acetophenones.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 4-Nitroacetophenone | 100-19-6 | 165.15 | 25.1 g (0.15 mol) |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 18.2 mL (0.25 mol) |

| Anhydrous Ethanol | 64-17-5 | 46.07 | 43.7 mL |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | For recrystallization |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroacetophenone (25.1 g, 0.15 mol) and anhydrous ethanol (43.7 mL).

-

Stir the mixture to dissolve the 4-nitroacetophenone.

-

Carefully and dropwise, add thionyl chloride (18.2 mL, 0.25 mol) to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour.

-

Allow the mixture to cool to room temperature. A solid precipitate will form.

-

Collect the solid by vacuum filtration and wash it successively with deionized water, diethyl ether, and ethanol to remove unreacted starting materials and byproducts.

-

The crude product is a yellow solid. For purification, recrystallize from hot dimethylformamide (DMF) to obtain yellow, needle-like crystals of TNPB.

-

Dry the purified TNPB in a vacuum oven at 80 °C overnight.

Protocol 1.2: Synthesis of 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

The reduction of the nitro groups in TNPB to amines is a critical step. While various reducing agents can be employed, catalytic hydrogenation is a clean and efficient method. A common alternative is the use of tin (Sn) in the presence of hydrochloric acid (HCl).

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 1,3,5-Tris(4-nitrophenyl)benzene (TNPB) | 29102-61-2 | 441.38 | 10.0 g (0.0226 mol) |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 45.0 g (0.20 mol) |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~100 mL |

| Ethanol | 64-17-5 | 46.07 | As needed |

| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | For neutralization |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction |

Procedure:

-

In a 500 mL round-bottom flask, suspend TNPB (10.0 g, 0.0226 mol) in ethanol (200 mL).

-

To this suspension, add tin(II) chloride dihydrate (45.0 g, 0.20 mol).

-

Heat the mixture to reflux and then add concentrated HCl (~100 mL) portion-wise. The reaction is exothermic.

-

Continue refluxing for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it onto ice.

-

Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is basic. A precipitate will form.

-

Extract the product with dichloromethane (DCM) (3 x 150 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude TAPB.

-

Purify the crude product by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Characterization of TAPB

| Analysis | Expected Results |

| ¹H NMR (400 MHz, Acetone-d₆) | δ (ppm): 7.59 (s, 3H, Ar-H), 7.51-7.53 (d, 6H, Ar-H), 6.77-6.79 (d, 6H, Ar-H), 4.76 (s, 6H, -NH₂). |

| ¹³C NMR (100 MHz, Acetone-d₆) | δ (ppm): 149.0, 143.1, 130.7, 128.9, 122.3, 115.5. |

| FTIR (KBr, cm⁻¹) | 3442, 3360 (N-H stretching), 1620 (N-H bending), 1593, 1516 (aromatic C=C stretching), 1283, 827 (C-H bending). |

| Melting Point | 262 °C |

Part 2: Synthesis of 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT)

The synthesis of TAPT typically involves the trimerization of a p-substituted benzonitrile derivative to form the triazine core, followed by the reduction of the functional groups to amines.

Workflow for TAPT Synthesis

Figure 2: Synthetic workflow for the preparation of 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT).

Experimental Protocols

Protocol 2.1: Synthesis of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine (TCT)

The cyclotrimerization of nitriles to form a 1,3,5-triazine ring is a common synthetic strategy.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 4-Cyanobenzonitrile | 623-26-7 | 128.13 | 10.0 g (0.078 mol) |

| Trifluoromethanesulfonic acid (TfOH) | 1493-13-6 | 150.08 | ~20 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | For reaction and work-up |

Procedure:

-

In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanobenzonitrile (10.0 g, 0.078 mol) in anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic acid (~20 mL) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction. A precipitate will form.

-

Collect the solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

Wash the solid with ethanol and then diethyl ether.

-

Dry the product in a vacuum oven at 100 °C to obtain TCT as a white powder.

Protocol 2.2: Synthesis of 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT)

The reduction of the cyano groups to aminomethyl groups is not the desired reaction here. Instead, a more common route involves the use of 4-aminobenzonitrile as the starting material for the trimerization, or a precursor that can be readily converted to the amine. An alternative and more direct synthesis involves the reaction of cyanuric chloride with an aniline derivative.

Alternative Protocol 2.2: Synthesis of TAPT from Cyanuric Chloride and 4-Aminobenzonitrile followed by Reduction

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Cyanuric chloride | 108-77-0 | 184.41 | 5.0 g (0.027 mol) |

| 4-Aminobenzonitrile | 873-74-5 | 118.14 | 10.0 g (0.085 mol) |

| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 15 mL |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 150 mL |

| Raney Nickel (slurry in water) | 7440-02-0 | - | ~5 g |

| Hydrazine monohydrate | 7803-57-8 | 50.06 | 10 mL |

| Ethanol | 64-17-5 | 46.07 | For reduction |

Procedure:

-

Synthesis of the tris(4-cyanophenyl) precursor: In a 250 mL flask, dissolve 4-aminobenzonitrile (10.0 g, 0.085 mol) and DIPEA (15 mL) in anhydrous THF (100 mL).

-

In a separate flask, dissolve cyanuric chloride (5.0 g, 0.027 mol) in anhydrous THF (50 mL).

-

Add the cyanuric chloride solution dropwise to the 4-aminobenzonitrile solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure. Add water to the residue and collect the solid precipitate by filtration. Wash with water and ethanol. Dry the intermediate product.

-

Reduction to TAPT: Suspend the dried intermediate in ethanol (200 mL) in a 500 mL flask.

-

Carefully add Raney Nickel slurry (~5 g). Caution: Raney Nickel is pyrophoric. Handle with care.

-

Heat the mixture to reflux and add hydrazine monohydrate (10 mL) dropwise.

-

Continue to reflux for 8-12 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully filter off the Raney Nickel through a pad of Celite.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude TAPT.

-

Purify by recrystallization from a suitable solvent such as DMF/water.

Characterization of TAPT

| Analysis | Expected Results |

| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 8.36 (d, 6H), 6.70 (d, 6H), 5.89 (s, 6H, -NH₂). |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): 169.5, 152.9, 130.6, 130.1, 122.9, 113.0. |

| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching and bending, and triazine ring vibrations. |

| Melting Point | >300 °C |

Conclusion

The successful synthesis of highly crystalline Covalent Organic Frameworks is predicated on the availability of high-purity, well-defined monomeric building blocks. The detailed protocols provided in this application note for the preparation of 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) offer researchers and drug development professionals robust and reproducible methods for obtaining these crucial C₃-symmetric amine monomers. Adherence to the described procedures, including the purification and characterization steps, will ensure the quality of the monomers, thereby facilitating the construction of advanced COF materials for a wide range of applications.

References

-

Diercks, C. S., & Yaghi, O. M. (2017). The atom, the molecule, and the covalent organic framework. Science, 355(6328), eaal1585. [Link]

- Collegedunia. (2024). A trinitro compound,1,3,5-tris-(4-nitrophenyl)benzene, on complete reaction with an excess of Sn/HCl

Application Note: One-Pot Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarbaldehyde (TABTCA)

[1]

Part 1: Strategic Context & Mechanism[1]

Executive Summary

2,4,6-Triaminobenzene-1,3,5-tricarbaldehyde (TABTCA) is a high-value, hexa-functionalized monomer critical for the synthesis of nitrogen-rich Covalent Organic Frameworks (COFs), specifically those requiring high charge-carrier mobility and extensive conjugation (e.g., graphimine-based 2D polymers).[1]

Historically, the synthesis of TABTCA has been impeded by its inherent instability; the coexistence of three amine (nucleophile) and three aldehyde (electrophile) groups on a single benzene ring promotes rapid self-polymerization.[1] This guide details a one-pot Nucleophilic Aromatic Substitution (S_NAr) protocol that bypasses unstable intermediates by directly aminating 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (Rubin's Aldehyde) with anhydrous ammonia.[1][2]

Reaction Mechanism

The synthesis relies on the strong electron-withdrawing nature of the three formyl groups on the benzene ring, which activates the ortho-positioned bromine atoms toward nucleophilic attack.[1]

-

Activation: The three aldehyde groups (-CHO) withdraw electron density from the ring, making the C-Br sites highly electrophilic.[1]

-

Substitution: Ammonia (:NH₃) acts as the nucleophile, displacing bromide ions via an addition-elimination mechanism (S_NAr).[1]

-

Stabilization: The use of anhydrous DMSO prevents premature hydrolysis, while the final precipitation in dilute acetic acid protonates the amines or stabilizes the monomer surface, preventing immediate self-condensation into amorphous polymers.[1]

Part 2: Detailed Protocol

Materials & Equipment

| Category | Item | Specification |

| Precursor | Rubin's Aldehyde | 2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde (>97% purity) |

| Reagents | Ammonia (Gas) | Anhydrous (99.99%) |

| Solvent | DMSO | Anhydrous, stored over molecular sieves |

| Quench | Acetic Acid | 1.0 M Aqueous Solution |

| Wash | Ethanol, DCM | HPLC Grade |

| Apparatus | Schlenk Tube | 100 mL, two-neck, with gas inlet adapter |

| Atmosphere | Nitrogen/Argon | Inert gas manifold (Schlenk line) |

Safety & Pre-requisites

-

Ammonia Hazard: Anhydrous ammonia is toxic and corrosive.[1] All operations must be performed in a functioning fume hood.[1]

-

Pressure: Ensure the Schlenk system is vented to a scrubber (e.g., dilute HCl) to prevent over-pressurization.[1]

-

Air-Sensitive: The starting material and product are sensitive to oxidation and moisture.[1] Rigorous air-free techniques are required.[1]

Step-by-Step Methodology

Phase 1: Reaction Setup (S_NAr)

-

Preparation: Flame-dry a 100 mL two-neck Schlenk tube and cool under a stream of dry nitrogen.

-

Dissolution: Charge the tube with Rubin's Aldehyde (3.0 g, 7.52 mmol) . Add 50 mL of anhydrous DMSO via syringe.

-

Activation: Heat the mixture to 50°C in an oil bath with magnetic stirring until the solid is completely dissolved, yielding a clear yellow solution.

-

Amination:

-

Connect the ammonia gas source to the Schlenk tube inlet.[1]

-

Critical Step: Cycle the headspace between vacuum and nitrogen (3x) to remove trace oxygen.[1]

-

Introduce a slow, steady stream of anhydrous ammonia gas into the headspace (or bubble directly if using a frit) for 4–6 hours .[1]

-

Observation: The solution will darken significantly as the substitution proceeds.[1]

-

Phase 2: Workup & Stabilization[1]

-

Quenching: Cool the reaction mixture to room temperature (20–25°C).

-

Precipitation (The "Acid Lock"):

-

Prepare a beaker containing 150 mL of 1 M Acetic Acid .

-

Slowly pour the DMSO reaction mixture into the stirring acetic acid.

-

Result: A yellow precipitate will form immediately.[1]

-

Why? The acidic environment prevents the free amines from reacting with the aldehydes (Schiff base formation) during isolation.[1]

-

-

Aging: Refrigerate the suspension at 4°C for 12–24 hours to maximize precipitation yield.

Phase 3: Isolation & Purification[1]

-

Filtration: Collect the solid via vacuum filtration using a medium-porosity frit.

-

Washing:

-

Drying: Dry the yellow powder under high vacuum at room temperature for 6 hours.

Part 3: Quality Control & Troubleshooting[1]

QC Parameters

| Analysis | Expected Result | Failure Mode Indicator |

| Appearance | Bright yellow powder | Brown/Orange gum (Polymerization) |

| ¹H NMR (DMSO-d₆) | Singlet at ~10.2 ppm (Aldehyde)Broad singlet ~8-9 ppm (Amine) | Disappearance of aldehyde peak (Imine formation) |

| FT-IR | Peaks at ~3300 cm⁻¹ (-NH₂)~1680 cm⁻¹ (-CHO) | Broad peak ~1650 cm⁻¹ (C=N imine stretch) |

| Solubility | Soluble in DMSO, DMF | Insoluble in DMSO (Cross-linked) |

Troubleshooting Guide

-

Problem: Product forms a sticky gum instead of a powder.

-

Problem: Low Yield.

Part 4: Process Visualization

The following diagram illustrates the reaction pathway, highlighting the critical stabilization step involving acetic acid.

Figure 1: Workflow for the one-pot synthesis of TABTCA, emphasizing the acid-quench stabilization step.

Part 5: References

-

McLeod, D. C., et al. (2023).[1][2] An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Defense Technical Information Center (DTIC).[1] Report No. AD1193085.

-

Holst, C., Schollmeyer, D., & Meier, H. (2011).[1] An Efficient Synthesis of Rubin’s Aldehyde and its Precursor. Zeitschrift für Naturforschung B, 66(9), 935–938.[1][3]

-

Lachmayr, K. (2023).[1][2] Synthesis of 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde for access to a novel hexa-substituted benzene species. American Chemical Society (ACS) Spring 2023.[1]

Troubleshooting & Optimization

Improving yield of 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde synthesis

To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde (TABTCA) Synthesis

Executive Summary

You are likely encountering low yields due to the inherent instability of 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde (TABTCA) .[1] This molecule is a "Janus" substrate: it contains both nucleophilic amines (

This guide moves away from the low-yielding benzophenone-imine hydrolysis route and standardizes the Nucleophilic Aromatic Substitution (SNAr) of Rubin’s Aldehyde using anhydrous ammonia, as recently optimized in materials science literature for Graphimine COF synthesis.[1]

Part 1: Diagnostic Logic (Troubleshooting Workflow)

Before altering your protocol, identify your specific failure mode using the logic tree below.

Figure 1: Decision tree for diagnosing yield loss during TABTCA synthesis.[1]

Part 2: Optimized Protocol (The SNAr Route)

Reference Standard: This protocol is adapted from the McLeod/Army Research Lab method [1], which significantly outperforms the deprotection of benzophenone imines.[1]

Reagents & Prerequisites

-

Precursor: 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (Rubin’s Aldehyde).[1][2][3][4] Note: Purity of this precursor is critical; recrystallize from chloroform if necessary.

-

Solvent: Anhydrous DMSO (Dried over 4Å molecular sieves).

-

Reagent: Anhydrous Ammonia (

) gas (Preferred) or 0.5 M -

Quench: 1 M Acetic Acid (aq).

Step-by-Step Methodology

| Step | Operation | Technical Rationale (The "Why") |

| 1 | Dissolution Dissolve Rubin's Aldehyde (1 eq) in minimal Anhydrous DMSO (0.2 M concentration). | High dilution favors intramolecular reaction (not desired here) or hydrolysis; high concentration favors intermolecular polymerization.[1] 0.2 M is the "Goldilocks" zone. |

| 2 | Activation Cool solution to 15–20 °C (slightly below RT).[1] | The SNAr reaction is exothermic.[1] Heat accelerates the condensation of the product's amine with its own aldehyde (polymerization).[1] |

| 3 | Amination Bubble anhydrous | |

| 4 | Monitoring Reaction turns deep yellow/orange.[1] Stop when TLC shows consumption of tribromo-precursor.[1] | Do not over-run. Prolonged exposure of the product to basic conditions ( |